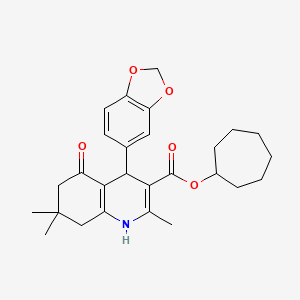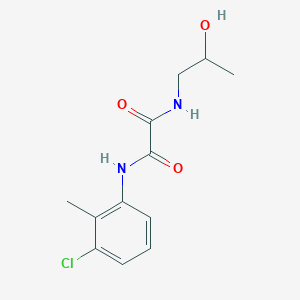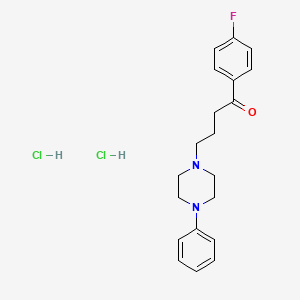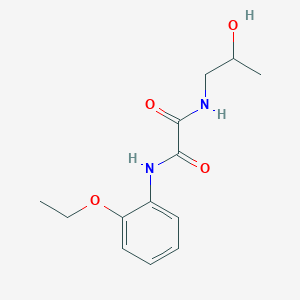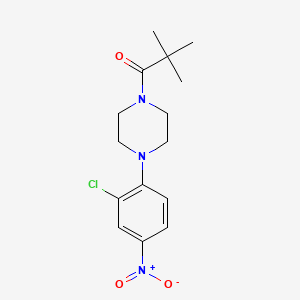![molecular formula C16H24N4O4 B3984798 5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline
Vue d'ensemble
Description
5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline, commonly known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). It has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Mécanisme D'action
AG-1478 selectively targets the 5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline, which is overexpressed in many types of cancer cells. It binds to the ATP-binding pocket of the this compound, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of this compound and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell growth and proliferation, as well as induction of apoptosis in cancer cells. Additionally, AG-1478 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has high selectivity for 5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline, making it a valuable tool for studying this compound signaling pathways. However, AG-1478 also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a short half-life in vivo, which can limit its efficacy in animal studies.
Orientations Futures
There are several future directions for AG-1478 research. One potential direction is the development of more potent and selective 5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline inhibitors based on the structure of AG-1478. Additionally, AG-1478 could be used in combination with other targeted therapies or immunotherapies to enhance their efficacy. Finally, AG-1478 could be used to study the role of this compound signaling in other diseases, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, AG-1478 is a small molecule inhibitor that selectively targets the this compound and has potential applications in cancer research and therapy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. AG-1478 is a valuable tool for studying this compound signaling pathways and has the potential to be developed into a more potent and selective this compound inhibitor.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, AG-1478 has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
5-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-20(22)16-2-1-14(19-7-11-24-12-8-19)13-15(16)17-3-4-18-5-9-23-10-6-18/h1-2,13,17H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTVAJXIGIYLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



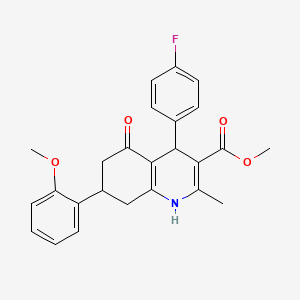
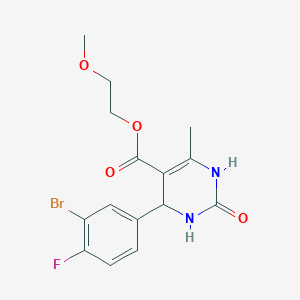
![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
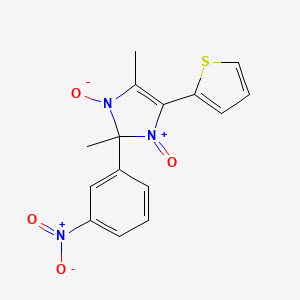
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984746.png)
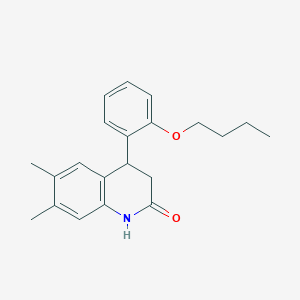

![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B3984781.png)

